REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[CH2:3][O:4][C:5]1[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=1[C:7]([O:9]C)=[O:8].[OH-].[K+]>O>[F:1][C:2]([F:15])([F:16])[CH2:3][O:4][C:5]1[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=1[C:7]([OH:9])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
FC(COC1=C(C(=O)OC)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
alcohol
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
DISTILLATION
|
Details
|
distilled until ca. 25 ml
|
Type
|
CUSTOM
|
Details
|
of distillate is removed
|
Type
|
CUSTOM
|
Details
|
the resulting white solid is collected
|
Type
|
CUSTOM
|
Details
|
recrystallized (aqueous alcohol)
|
Type
|
CUSTOM
|
Details
|
to give fluffy white solid, m.p. 85°-86.5° C.
|
Name
|
|
Type
|
|
Smiles
|
FC(COC1=C(C(=O)O)C=CC=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |